molecular formula C20H34O3 B12725142 17alpha-Methyl-2beta,3alpha,17beta-trihydroxy-5alpha-androstane CAS No. 1375064-29-1

17alpha-Methyl-2beta,3alpha,17beta-trihydroxy-5alpha-androstane

Cat. No.: B12725142
CAS No.: 1375064-29-1
M. Wt: 322.5 g/mol
InChI Key: BUTNDYMNFYGFDE-PEACWCRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane is a synthetic androgenic steroid. It is a derivative of androstane, characterized by the presence of three hydroxyl groups and a methyl group at specific positions on the steroid backbone. This compound is known for its significant androgenic activity, which influences the development of male characteristics and has various applications in medical and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane involves multiple steps, starting from basic steroidal precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Catalytic Hydrogenation: To achieve the reduction of double bonds.

    Chromatographic Purification: To isolate the desired product from reaction mixtures.

    Crystallization: To obtain the compound in its pure form.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

17.alpha.-methyl-2.beta.,3.alpha.,17.beta.-trihydroxy-5.alpha.-androstane has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through binding to androgen receptors. Upon binding, it activates the receptor, leading to the transcription of specific genes that promote the development of male characteristics. The pathways involved include:

Comparison with Similar Compounds

Properties

CAS No.

1375064-29-1

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(2S,3S,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-2,3,17-triol

InChI

InChI=1S/C20H34O3/c1-18-11-17(22)16(21)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-17,21-23H,4-11H2,1-3H3/t12-,13+,14-,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

BUTNDYMNFYGFDE-PEACWCRISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(C4)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.